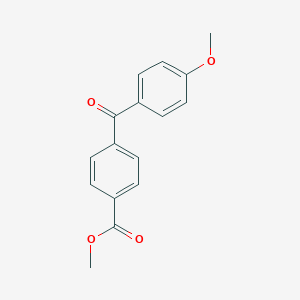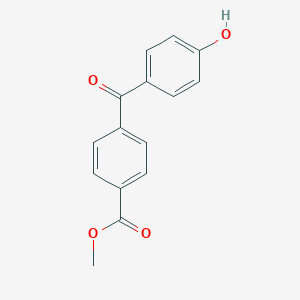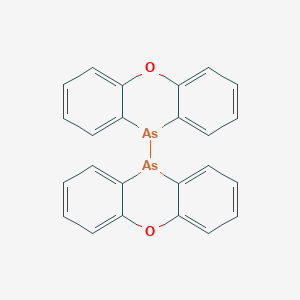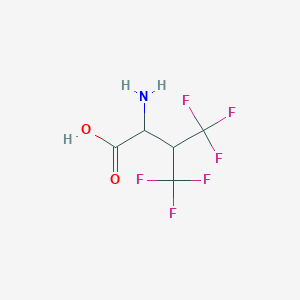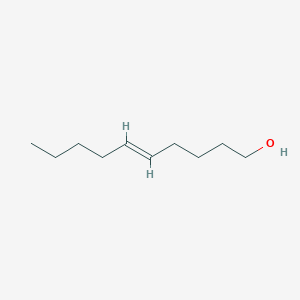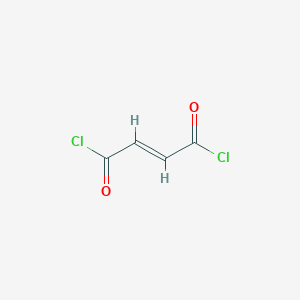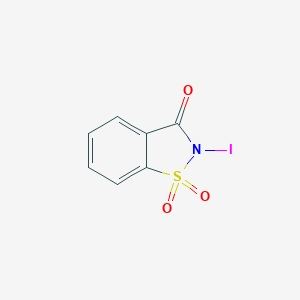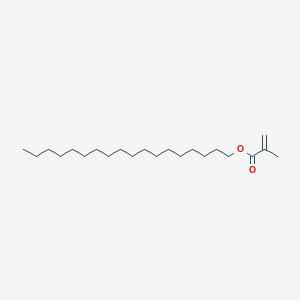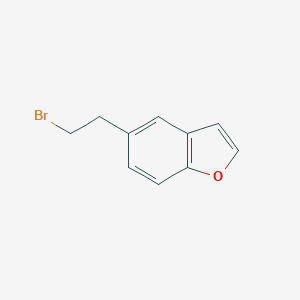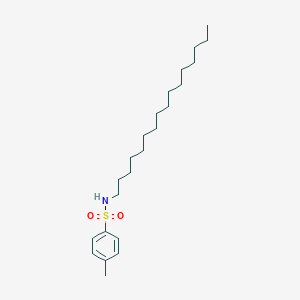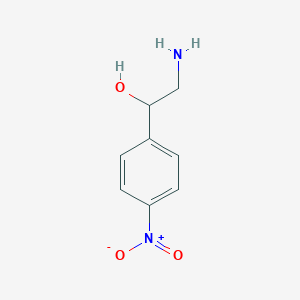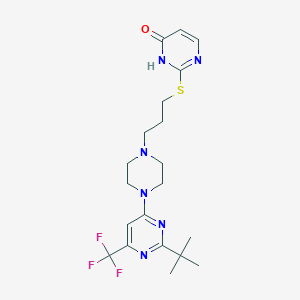
ABT-925 无水游离碱
描述
科学研究应用
ABT-925 anhydrous free base has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of dopamine receptor antagonists.
Biology: Employed in research to understand the role of dopamine D3 receptors in various biological processes.
Medicine: Investigated for its potential use in the treatment of psychotic disorders such as schizophrenia.
Industry: Utilized in the development of new pharmaceuticals targeting dopamine receptors
作用机制
Target of Action
ABT-925 anhydrous free base is a selective antagonist for the dopamine D3 receptor (DRD3) . The dopamine D3 receptor is more densely expressed in the limbic region of the brain . This receptor plays a crucial role in the regulation of mood, reward, and addiction.
Mode of Action
ABT-925 interacts with the dopamine D3 receptor by binding to it, thereby inhibiting its function . This antagonistic action on the D3 receptor leads to changes in the neurotransmission of dopamine, a key neurotransmitter involved in reward and pleasure centers in the brain.
Biochemical Pathways
The primary biochemical pathway affected by ABT-925 is the dopaminergic pathway . By selectively antagonizing the D3 receptor, ABT-925 modulates the activity of this pathway, particularly in the limbic system, which is involved in controlling mood and emotion.
Pharmacokinetics
The pharmacokinetics of ABT-925 involves its absorption, distribution, metabolism, and excretion (ADME). A study has shown that ABT-925 can be quantitatively determined in human plasma, suggesting its bioavailability . .
Result of Action
The molecular and cellular effects of ABT-925’s action primarily involve the modulation of dopaminergic neurotransmission. By antagonizing the D3 receptor, ABT-925 can potentially alter the signaling of dopamine, thereby influencing the functions of the limbic system .
Action Environment
The action of ABT-925 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions. It has been found that ABT-925 is stable for at least 604 days when stored frozen at -20 ºC . Other factors such as the patient’s physiological condition and the presence of other drugs can also influence the action of ABT-925.
生化分析
Biochemical Properties
ABT-925 anhydrous free base interacts with the enzyme diacylglycerol acyltransferase 1 (DGAT1), inhibiting its function. This interaction plays a crucial role in lipid metabolism, as DGAT1 is responsible for the final step in triglyceride synthesis. Additionally, ABT-925 anhydrous free base has a high affinity for dopamine D₃ receptors, acting as a selective antagonist .
Cellular Effects
ABT-925 anhydrous free base, as a selective dopamine D3 receptor antagonist, can influence cell function by modulating dopamine signaling pathways . This can impact gene expression and cellular metabolism, particularly in cells that express dopamine D₃ receptors .
Molecular Mechanism
The molecular mechanism of action of ABT-925 anhydrous free base involves binding to dopamine D₃ receptors, acting as an antagonist . This binding interaction inhibits the activation of these receptors, thereby modulating dopamine signaling pathways .
Metabolic Pathways
ABT-925 anhydrous free base is involved in the dopamine signaling pathway due to its interaction with dopamine D₃ receptors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ABT-925 anhydrous free base involves multiple steps, starting with the preparation of the pyrimidin-4-yl-piperazine intermediate. This intermediate is then reacted with a propyl-sulfanyl group to form the final compound. The reaction conditions typically involve the use of organic solvents such as acetonitrile and formic acid, with the reactions being carried out under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of ABT-925 anhydrous free base follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for solid-phase extraction and high-performance liquid chromatography to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
ABT-925 anhydrous free base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of ABT-925 anhydrous free base, which can have different pharmacological properties and applications .
相似化合物的比较
Similar Compounds
Aripiprazole: Another dopamine receptor antagonist used in the treatment of schizophrenia.
Cariprazine: A dopamine D3/D2 receptor partial agonist used for similar indications.
Uniqueness
ABT-925 anhydrous free base is unique due to its high selectivity for dopamine D3 receptors, which allows for targeted treatment of psychotic disorders with fewer side effects compared to other compounds that affect multiple dopamine receptors .
属性
IUPAC Name |
2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F3N6OS/c1-19(2,3)17-25-14(20(21,22)23)13-15(26-17)29-10-8-28(9-11-29)7-4-12-31-18-24-6-5-16(30)27-18/h5-6,13H,4,7-12H2,1-3H3,(H,24,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVAICSRMHXLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=N1)N2CCN(CC2)CCCSC3=NC=CC(=O)N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F3N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176529 | |
| Record name | ABT-925 anhydrous free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220519-06-2 | |
| Record name | ABT-925 anhydrous free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220519062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-925 anhydrous free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABT-925 ANHYDROUS FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6CKI5C54O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



